3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid
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Overview
Description
3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid is a biochemical compound with the molecular formula C24H40N2O4 and a molecular weight of 420.59. It is primarily used in proteomics research and is known for its unique structure and properties .
Preparation Methods
The synthesis of 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid involves multiple steps, including the use of specific reagents and reaction conditionsThe reaction conditions often include the use of solvents like ethyl acetate and methanol, and the process is carried out at controlled temperatures .
Chemical Reactions Analysis
3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic processes In biology, it is utilized in the study of cellular processes and protein interactionsAdditionally, it is used in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the target cells or tissues .
Comparison with Similar Compounds
3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid can be compared with other similar compounds, such as deoxycholic acid and chenodeoxycholic acid. These compounds share a similar cholanic acid backbone but differ in the presence and position of hydroxyl and diazirdine groups. The unique structure of this compound gives it distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
4-[(3R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diaziridine]-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,25-28H,4-12H2,1-3H3,(H,29,30)/t13?,14?,15-,16?,17?,18?,19+,21?,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCAIZRAFUGBU-QJQGKCNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)NN4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1([C@H](CC3C2C4(CC5[C@@]3(CC[C@H](C5)O)C)NN4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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